Mycophenolate mofetil hydrochloride
Overview
Description
Mycophenolate mofetil hydrochloride is a prodrug of mycophenolic acid, which is classified as a reversible inhibitor of inosine monophosphate dehydrogenase. This compound is primarily used as an immunosuppressant to prevent the rejection of kidney, heart, or liver transplants. It is marketed under various brand names, including CellCept and Myfortic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mycophenolate mofetil hydrochloride is synthesized through the reaction of mycophenolic acid with morpholino ethanol. The process involves the formation of a morpholinoethyl ester of mycophenolic acid. The reaction is typically carried out under basic conditions to enhance the purity and yield of the product .
Industrial Production Methods: The industrial production of this compound involves several steps, including the purification of the compound through salt formation and recrystallization from suitable solvents. This ensures a high degree of pharmaceutically acceptable purity .
Chemical Reactions Analysis
Types of Reactions: Mycophenolate mofetil hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the formation of mycophenolic acid.
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Substitution: This reaction involves the replacement of functional groups in the compound, often using reagents like halogens.
Major Products: The primary product formed from these reactions is mycophenolic acid, which is the active metabolite responsible for the compound’s immunosuppressive effects .
Scientific Research Applications
Mycophenolate mofetil hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving esterification and hydrolysis reactions.
Biology: The compound is studied for its effects on cellular metabolism and immune response.
Mechanism of Action
Mycophenolate mofetil hydrochloride exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a depletion of guanosine nucleotides, which preferentially affects T and B lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation . The compound is rapidly hydrolyzed to mycophenolic acid after oral administration, which is the active form responsible for its immunosuppressive effects .
Comparison with Similar Compounds
Azathioprine: Another immunosuppressant used to prevent organ rejection and treat autoimmune diseases.
Cyclosporine: A calcineurin inhibitor used in combination with mycophenolate mofetil hydrochloride for immunosuppressive therapy.
Tacrolimus: Another calcineurin inhibitor with a similar mechanism of action.
Uniqueness: this compound is unique due to its selective inhibition of inosine monophosphate dehydrogenase, which results in fewer nephrotoxic effects compared to calcineurin inhibitors like cyclosporine and tacrolimus . Additionally, it has a higher bioavailability and reduced gastrointestinal side effects compared to mycophenolic acid .
Properties
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLCGJBUTJXNOF-HDNKIUSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027191 | |
Record name | Mycophenolate mofetil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116680-01-4 | |
Record name | Mycophenolate mofetil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116680-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mycophenolate mofetil hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116680014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mycophenolate mofetil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MYCOPHENOLATE MOFETIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXH81S8ZVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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